Cas no 869973-96-6 ((1-Methyl-1H-pyrazol-3-yl)boronic acid)

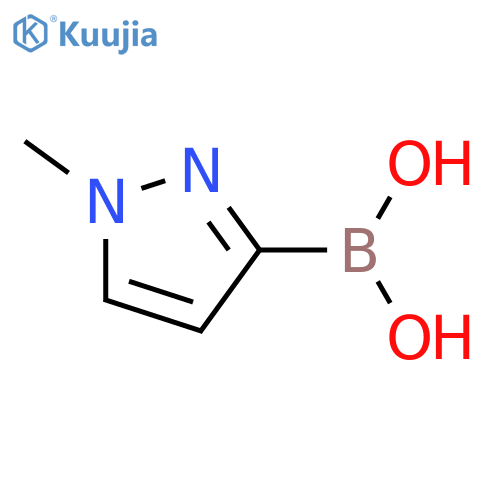

869973-96-6 structure

商品名:(1-Methyl-1H-pyrazol-3-yl)boronic acid

CAS番号:869973-96-6

MF:C4H7BN2O2

メガワット:125.921580553055

MDL:MFCD11977279

CID:659864

PubChem ID:53338706

(1-Methyl-1H-pyrazol-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (1-Methyl-1H-pyrazol-3-yl)boronic acid

- (1-methylpyrazol-3-yl)boronic acid

- Boronic acid, (1-methyl-1H-pyrazol-3-yl)-

- Boronic acid, B-(1-methyl-1H-pyrazol-3-yl)-

- B-(1-Methyl-1H-pyrazol-3-yl)boronic acid (ACI)

- Boronic acid, (1-methyl-1H-pyrazol-3-yl)- (9CI)

- 1-Methyl-3-pyrazoleboronic acid

- EN300-152605

- SCHEMBL350714

- CS-0108755

- 1-Methylpyrazole-3-boronic Acid

- AS-55550

- MFCD11977279

- 869973-96-6

- WUDMJZRGWGQBQH-UHFFFAOYSA-N

- 1-METHYLPYRAZOL-3-YLBORONIC ACID

- AKOS015951002

- Y10151

- B-(1-Methyl-1H-pyrazol-3-yl)-boronic acid

- DTXSID60693457

- SY026992

- (1-Methyl-1H-pyrazol-3-yl)boronicacid

- SB22947

- 1-Methyl-1H-pyrazol-3-yl)boronic acid

- 1-methyl-1H-pyrazol-3-ylboronic acid

-

- MDL: MFCD11977279

- インチ: 1S/C4H7BN2O2/c1-7-3-2-4(6-7)5(8)9/h2-3,8-9H,1H3

- InChIKey: WUDMJZRGWGQBQH-UHFFFAOYSA-N

- ほほえんだ: OB(C1C=CN(C)N=1)O

計算された属性

- せいみつぶんしりょう: 126.06000

- どういたいしつりょう: 126.06

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.3A^2

じっけんとくせい

- PSA: 58.28000

- LogP: -1.90010

(1-Methyl-1H-pyrazol-3-yl)boronic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C

(1-Methyl-1H-pyrazol-3-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB460541-250 mg |

(1-Methyl-1H-pyrazol-3-yl)boronic acid, 95%; . |

869973-96-6 | 95% | 250mg |

€538.40 | 2023-04-22 | |

| Enamine | EN300-152605-0.1g |

(1-methyl-1H-pyrazol-3-yl)boronic acid |

869973-96-6 | 0.1g |

$651.0 | 2023-06-05 | ||

| Enamine | EN300-152605-5.0g |

(1-methyl-1H-pyrazol-3-yl)boronic acid |

869973-96-6 | 5g |

$3040.0 | 2023-06-05 | ||

| TRC | M235705-100mg |

(1-methylpyrazol-3-yl)boronicacid |

869973-96-6 | 100mg |

$ 620.00 | 2022-06-04 | ||

| TRC | M235705-50mg |

(1-methylpyrazol-3-yl)boronicacid |

869973-96-6 | 50mg |

$ 375.00 | 2022-06-04 | ||

| Alichem | A049005636-1g |

(1-Methyl-1H-pyrazol-3-yl)boronic acid |

869973-96-6 | 97% | 1g |

$730.00 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90930-250mg |

(1-Methyl-1H-pyrazol-3-yl)boronic acid |

869973-96-6 | 95% | 250mg |

¥2280.0 | 2024-07-19 | |

| abcr | AB460541-1 g |

(1-Methyl-1H-pyrazol-3-yl)boronic acid, 95%; . |

869973-96-6 | 95% | 1g |

€1,283.00 | 2023-04-22 | |

| eNovation Chemicals LLC | D583728-500mg |

BORONIC ACID, B-(1-METHYL-1H-PYRAZOL-3-YL)- |

869973-96-6 | 95% | 500mg |

$492 | 2024-05-24 | |

| Enamine | EN300-152605-0.05g |

(1-methyl-1H-pyrazol-3-yl)boronic acid |

869973-96-6 | 0.05g |

$622.0 | 2023-06-05 |

(1-Methyl-1H-pyrazol-3-yl)boronic acid 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

869973-96-6 ((1-Methyl-1H-pyrazol-3-yl)boronic acid) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:869973-96-6)(1-Methyl-1H-pyrazol-3-yl)boronic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):316.0/1080.0